molecular formula C16H21N5O4 B2588372 Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 915872-35-4

Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B2588372
CAS No.: 915872-35-4
M. Wt: 347.375
InChI Key: AJIWLUJFTIXOAO-UHFFFAOYSA-N
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Description

Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
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Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde formed in both enzymatic and nonenzymatic reactions. It's involved in modifying proteins and forming advanced glycation end-products, which are associated with diabetes and neurodegenerative diseases complications. MG is also present in foodstuffs and can accumulate due to metabolic disorders or defects in detoxification processes. Its quantification in biological samples is achieved through HPLC or GC methods, highlighting its significance in food chemistry and pathophysiological studies (Nemet, Varga-Defterdarović, & Turk, 2006).

Novel Synthesis Routes

Research has identified novel synthesis routes for imidazoquinolines and other heterocyclic compounds, offering potential applications in creating new materials or drugs. For example, the interaction of certain precursors with substituted acetonitriles has been explored to yield imidazoquinoline derivatives, showcasing innovative approaches in organic synthesis (Iminov et al., 2008).

N-Heterocyclic Carbenes in Catalysis

N-heterocyclic carbenes (NHC) have been identified as efficient catalysts in transesterification and acylation reactions, pointing towards their utility in facilitating complex chemical transformations. This has implications for the development of new synthetic methodologies and the production of chemicals and pharmaceuticals (Grasa, Kissling, & Nolan, 2002).

Antimicrobial Activity of Imidazole Derivatives

The synthesis of imidazole derivatives has shown promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents. Such research provides insights into drug discovery and the fight against resistant microbial strains (El-Kalyoubi, Agili, & Youssif, 2015).

Molecular Characterization and Reactivity

Studies on newly synthesized imidazole derivatives have utilized spectroscopic characterization and computational studies to understand their reactivity. This research aids in the design of molecules with desired properties for various applications, including material science and pharmaceuticals (Hossain et al., 2018).

Properties

IUPAC Name

methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-9(2)6-19-10(3)7-20-12-13(17-15(19)20)18(4)16(24)21(14(12)23)8-11(22)25-5/h7,9H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIWLUJFTIXOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.